[(1H-indol-5-yl)methyl]dimethylamine
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Overview
Description
[(1H-indol-5-yl)methyl]dimethylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, specifically, features an indole ring substituted with a dimethylamine group at the 5-position, making it a valuable molecule for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1H-indol-5-yl)methyl]dimethylamine can be achieved through several methods. One common approach involves the reaction of indole with formaldehyde and dimethylamine under acidic conditions. This method typically uses methanesulfonic acid as a catalyst and methanol as the solvent, resulting in good yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1H-indol-5-yl)methyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted indole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[(1H-indol-5-yl)methyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of [(1H-indol-5-yl)methyl]dimethylamine involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The dimethylamine group can enhance the compound’s solubility and bioavailability, making it more effective in its applications .
Comparison with Similar Compounds
[(1H-indol-5-yl)methyl]dimethylamine can be compared with other indole derivatives, such as:
(1-Methyl-1H-indol-5-yl)methanamine: Similar structure but with a methyl group instead of a dimethylamine group.
(2,3-Dihydro-1H-indol-5-ylmethyl)amine: Features a dihydroindole ring, making it less aromatic.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
857776-12-6 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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